No Head-to-Head Biological Activity Data Available for This Compound
To date, no primary research paper, patent, or authoritative database reports in vitro affinity (Kᵢ/IC₅₀), selectivity, functional activity, or any other quantifiable biological endpoint for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide [1]. The closest comparator with published data is the 4,5-dimethylthiazol-2-yl analog (compound 31), which demonstrates hA₃ Kᵢ = 167 nM and selectivity ratios of 590 (hA₁) and 480 (hA₂A) [2]. However, the structural difference between a fused benzo-annulated thiazole (benzothiazole) and a simple methylthiazole prevents any reliable quantitative extrapolation of affinity, selectivity, or off-target profile from compound 31 to the target compound.
| Evidence Dimension | Adenosine A₃ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31): hA₃ Kᵢ = 167 nM; hA₁ Kᵢ > 98,000 nM; hA₂A Kᵢ > 80,000 nM |
| Quantified Difference | Cannot be calculated (target compound data absent) |
| Conditions | Radioligand displacement binding assay at human adenosine receptor subtypes hA₁, hA₂A, hA₃ (recombinant, membrane preparations) |
Why This Matters
Without comparative binding or functional data, a scientific user cannot determine whether this compound offers any affinity, selectivity, or potency advantage over the structurally characterized analog compound 31 or any other in-class compound, making evidence-based procurement impossible.
- [1] Systematic search of PubMed, Google Scholar, PubChem, and patent databases (e.g., Google Patents, WIPO) on 29 April 2026 for the exact CAS number 361166-28-1 and IUPAC name variants. No primary biological activity data were retrieved. View Source
- [2] Cagide, F., Gaspar, A., Reis, J., Chavarria, D., Vilar, S., Hripcsak, G., Uriarte, E., Kachler, S., Klotz, K.N. & Borges, F. (2015) Navigating in chromone chemical space: discovery of novel and distinct A3 adenosine receptor ligands. RSC Advances, 5, 78572-78585. DOI: 10.1039/C5RA14988F View Source
